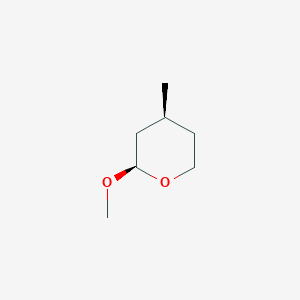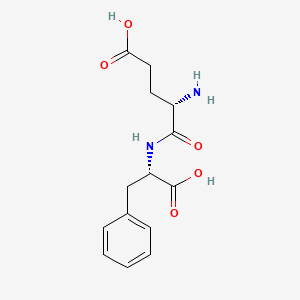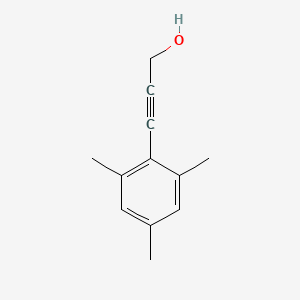
Propyl 2-benzoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-benzoylbenzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and propanol This compound is known for its applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-benzoylbenzoate can be synthesized through several methods One common method involves the reaction of benzoic acid with propanol in the presence of a catalyst, such as sulfuric acid, to form the esterAnother method involves the transesterification of methyl benzoate with propanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using immobilized lipase-catalyzed transesterification. This method involves the use of lipase enzymes immobilized on a support material, such as hydroxypropyl methylcellulose or polyvinyl alcohol, to catalyze the reaction between benzoic acid and propanol under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid, while reduction can produce propyl benzyl alcohol.
Scientific Research Applications
Propyl 2-benzoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying ester hydrolysis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound can act as a substrate for esterases, which hydrolyze the ester bond to produce benzoic acid and propanol. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Propyl 2-benzoylbenzoate can be compared with other similar compounds, such as:
Methyl 2-benzoylbenzoate: Similar in structure but with a methyl group instead of a propyl group.
Ethyl 2-benzoylbenzoate: Contains an ethyl group instead of a propyl group.
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used in similar applications but with different properties.
The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and applications in various fields.
Properties
CAS No. |
604-62-6 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
propyl 2-benzoylbenzoate |
InChI |
InChI=1S/C17H16O3/c1-2-12-20-17(19)15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
RULXLQHNRULFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)

![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)





![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)



![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
